molecular formula C9H13N B2981749 Cycloheptylideneacetonitrile CAS No. 22734-05-0

Cycloheptylideneacetonitrile

Cat. No.: B2981749
CAS No.: 22734-05-0
M. Wt: 135.21
InChI Key: BRHSPIHXPCKQSD-UHFFFAOYSA-N
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Description

Cycloheptylideneacetonitrile is an organic compound characterized by a seven-membered ring structure with a nitrile group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptylideneacetonitrile can be synthesized through the condensation of cycloheptanone with acetonitrile. This reaction typically requires a catalyst such as NaX zeolite containing a small percentage of KOH to achieve high yield and selectivity . The reaction conditions involve heating the mixture to facilitate the condensation process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: Cycloheptylideneacetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used under anhydrous conditions.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted cycloheptylidene derivatives.

Scientific Research Applications

Cycloheptylideneacetonitrile has several applications in scientific research:

Mechanism of Action

Cycloheptylideneacetonitrile can be compared with other similar compounds such as cyclohexylideneacetonitrile and its derivatives . These compounds share a similar ring structure but differ in the size of the ring and the specific substituents attached to it. This compound is unique due to its seven-membered ring, which imparts different chemical and physical properties compared to six-membered ring analogs.

Comparison with Similar Compounds

Properties

IUPAC Name

2-cycloheptylideneacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c10-8-7-9-5-3-1-2-4-6-9/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHSPIHXPCKQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CC#N)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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